molecular formula C9H16O4S B1465341 2-Cyclopentanesulfonyl-2-methyl-propionic acid CAS No. 1017539-79-5

2-Cyclopentanesulfonyl-2-methyl-propionic acid

Cat. No. B1465341
CAS RN: 1017539-79-5
M. Wt: 220.29 g/mol
InChI Key: NKZAMTXTEWKMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentanesulfonyl-2-methyl-propionic acid (2-CPMPA) is a synthetic organic compound that belongs to the family of sulfonyl acids. It is a white crystalline solid with a molecular weight of 211.3 g/mol and a melting point of 91-93 °C. 2-CPMPA is a versatile chemical compound with a wide range of applications in the fields of biochemistry, pharmacology, and materials science. In particular, it has been used in the synthesis of various biological compounds, including drugs, peptides, and enzymes. Additionally, 2-CPMPA has been used in the study of biochemical and physiological processes, as well as in the development of new materials.

Mechanism of Action

2-Cyclopentanesulfonyl-2-methyl-propionic acid is believed to act on various biochemical and physiological processes by inhibiting the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Cyclopentanesulfonyl-2-methyl-propionic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Cyclopentanesulfonyl-2-methyl-propionic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, as mentioned above. Additionally, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Furthermore, it has been shown to have neuroprotective effects, as well as effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 2-Cyclopentanesulfonyl-2-methyl-propionic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive and easy to use compound. Additionally, it is highly soluble in water and can be easily stored and transported. However, one of the main limitations is that 2-Cyclopentanesulfonyl-2-methyl-propionic acid is a potent inhibitor of certain enzymes, and thus care must be taken when handling and using it in experiments.

Future Directions

There are a variety of potential future directions for research involving 2-Cyclopentanesulfonyl-2-methyl-propionic acid. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Additionally, further research could be conducted on the mechanism of action of 2-Cyclopentanesulfonyl-2-methyl-propionic acid, as well as its potential use in the development of new materials. Finally, further research could be conducted on the use of 2-Cyclopentanesulfonyl-2-methyl-propionic acid in the study of biochemical and physiological processes, as well as its potential use in the synthesis of new compounds.

Scientific Research Applications

2-Cyclopentanesulfonyl-2-methyl-propionic acid has been used in a variety of scientific research applications. For example, it has been used to study the biochemical and physiological effects of various drugs, as well as the mechanism of action of certain enzymes. Additionally, it has been used to synthesize peptides and other biological compounds, and to investigate the structure and function of proteins. Furthermore, 2-Cyclopentanesulfonyl-2-methyl-propionic acid has been used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

2-cyclopentylsulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-9(2,8(10)11)14(12,13)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZAMTXTEWKMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentanesulfonyl-2-methyl-propionic acid

Synthesis routes and methods

Procedure details

To a solution of 5.4 g (21.7 mmol) of 2-cyclopentanesulfonyl-2-methyl-propionic acid ethyl ester in THF/water (4/1, 60 mL) are added 2.3 g (56.6 mmol) of lithium hydroxide monohydrate. The reaction is stirred at room temperature for 18 h. The reaction is further diluted with water (20 mL) and then washed with DCM (2×15 mL). The basic aqueous layer is cooled in an ice bath and then acidified with 2M aqueous HCl solution to pH 2. The acidic aqueous layer is extracted with 2-propanol/chloroform (1/4, 100 mL). The combined organic extracts are washed with brine, dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure affords 4.34 g of 2-cyclopentanesulfonyl-2-methyl-propionic acid. Yield: 92%, ES-MS: m/z 221 [M+H]
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentanesulfonyl-2-methyl-propionic acid
Reactant of Route 2
2-Cyclopentanesulfonyl-2-methyl-propionic acid
Reactant of Route 3
2-Cyclopentanesulfonyl-2-methyl-propionic acid
Reactant of Route 4
2-Cyclopentanesulfonyl-2-methyl-propionic acid
Reactant of Route 5
2-Cyclopentanesulfonyl-2-methyl-propionic acid
Reactant of Route 6
2-Cyclopentanesulfonyl-2-methyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.